4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine
Description
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 4-methylimidazole moiety and an amine group.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9/h6H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
LEYADRDUVXPNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-methylimidazole with an oxan-4-amine derivative under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-(Cyclobutylmethyl)oxan-4-amine
- Structure : Shares the oxan-4-amine core but replaces the 4-methylimidazole with a cyclobutylmethyl group.
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine dihydrochloride
- Structure: Features a dihydroimidazole ring (non-aromatic) instead of the aromatic 4-methylimidazole.
- Properties :
Functional Analogs
CHIR99021
- Structure : Contains a 4-methylimidazole moiety attached to a pyrimidine core, differing from the oxane core of the target compound.
- Properties :
Imidazole Derivatives Targeting Dihydropteroate Synthase
- Structure : Variants include 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide.
- Properties :
Key Research Findings
Role of Imidazole Substituents : The 4-methylimidazole group in the target compound and analogs like CHIR99021 is critical for interactions with biological targets, such as kinases or antimicrobial enzymes .
Core Structure Impact : Replacing the oxane core with pyrimidine (as in CHIR99021) shifts activity toward kinase inhibition, whereas the oxane scaffold may favor different therapeutic applications .
Safety Profiles : The cyclobutylmethyl analog (4-(Cyclobutylmethyl)oxan-4-amine) has established safety data, suggesting that structural modifications to the target compound’s substituents could mitigate toxicity .
Biological Activity
4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound consists of an oxanamine structure combined with a 4-methyl-1H-imidazole moiety, which is known for its ability to engage in hydrogen bonding and coordinate with metal ions. These features are critical for its interaction with various biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds containing imidazole rings, such as 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine, exhibit significant antimicrobial activity. The imidazole structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways within pathogens.
Enzyme Interaction
The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. The imidazole ring's ability to bind to active sites of enzymes allows it to influence metabolic pathways significantly. For instance, it can inhibit metalloenzymes, which are crucial for various biochemical reactions.
Cellular Effects
Research highlights that 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine can modulate cell signaling pathways and gene expression. It influences the activity of kinases and phosphatases that are essential for signal transduction. Furthermore, it may alter transcription factor interactions or chromatin structure, affecting gene transcription levels.
The mechanism by which 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine exerts its biological effects involves several pathways:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity.
- Signal Transduction Modulation : The compound may affect various signaling cascades by interacting with key proteins involved in these pathways.
- Gene Regulation : Through interactions with transcription factors, it can regulate the expression of genes linked to cell proliferation and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine against various bacterial strains, demonstrating significant inhibitory effects. |
| Study 2 | Explored the compound's role in modulating kinase activity in cancer cells, indicating potential applications in cancer therapy through targeted inhibition of specific pathways. |
| Study 3 | Analyzed gene expression changes in response to treatment with the compound, revealing alterations in pathways associated with apoptosis and cellular metabolism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
